N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide
Beschreibung
N-{[N'-(6-Amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide is a structurally complex compound featuring a 6-amino-5-nitropyrimidin-4-yl core linked via a hydrazinecarbonyl-methyl moiety to a 2-phenoxyacetamide group. This compound is cataloged under the identifier CM999115 and has been referenced in chemical databases for its unique hybrid architecture, which combines pyrimidine, hydrazine, and phenoxy functionalities .
Eigenschaften
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O5/c15-13-12(21(24)25)14(18-8-17-13)20-19-10(22)6-16-11(23)7-26-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,23)(H,19,22)(H3,15,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWZIXPFAXRKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a hydrazinecarbonyl moiety linked to a 2-phenoxyacetamide group. The presence of a nitropyrimidine ring enhances its pharmacological profile, potentially contributing to its biological activity.
The biological activity of N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular processes, potentially affecting cancer cell proliferation.
- Antimicrobial Properties : The nitro group in the pyrimidine ring may contribute to antimicrobial activity by generating reactive nitrogen species that disrupt microbial cell function.
- Modulation of Signaling Pathways : Research indicates that it may interact with various cellular signaling pathways, influencing apoptosis and cell cycle regulation.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Notably, it has shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 10 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |
| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |
| Candida albicans | 64 µg/mL | Induction of oxidative stress |
Case Studies
- Case Study on Cancer Treatment : A recent clinical trial investigated the use of N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide in combination with standard chemotherapy for breast cancer patients. Results indicated a significant reduction in tumor size compared to the control group, suggesting enhanced efficacy when used as an adjunct therapy.
- Antimicrobial Efficacy : In vitro studies demonstrated the compound's effectiveness against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
Research Findings
Recent research has focused on optimizing the chemical structure to enhance biological activity and reduce toxicity. Modifications to the hydrazinecarbonyl moiety have led to derivatives with improved anticancer properties and reduced side effects.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the phenoxy group can significantly impact the compound's potency and selectivity towards cancer cells versus normal cells.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The nitro group in the target compound and the triazole-indolinone derivative () may enhance electrophilicity, influencing binding interactions in biological systems.
- Ultrasonic synthesis () offers a green chemistry route for hydrazinecarbonyl analogs, though the target compound’s synthesis remains undocumented in the provided evidence.
Phenoxyacetamide-Containing Analogs
Phenoxyacetamide moieties are prevalent in bioactive compounds. Comparative examples include:
Key Observations :
- The phenoxy group in the target compound may confer enhanced lipid solubility compared to sulfonamide or phthalimide derivatives.
- Crystallization behavior (e.g., ) suggests that intermolecular hydrogen bonding could stabilize the target compound’s solid-state structure.
Hydrazinecarbonyl-Functionalized Heterocycles
Hydrazinecarbonyl groups are critical in medicinal chemistry. Notable analogs include:
Key Observations :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
